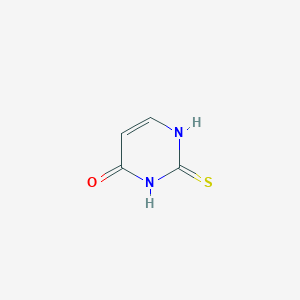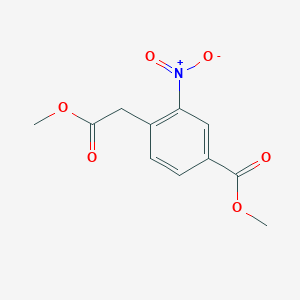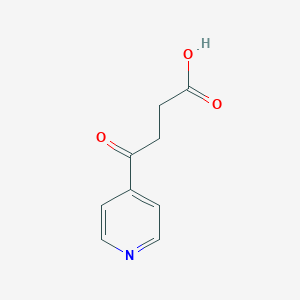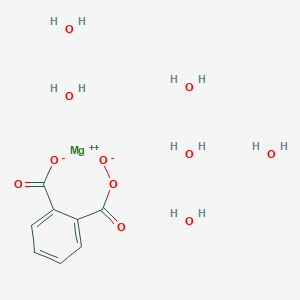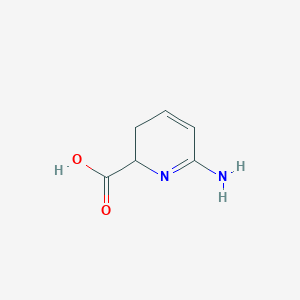![molecular formula C10H8F6O B140412 (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol CAS No. 225920-05-8](/img/structure/B140412.png)
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Übersicht
Beschreibung
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, also known as S-1-BTPE, is a synthetic, chiral alcohol that has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. S-1-BTPE has a wide range of biochemical and physiological effects that have been studied in both in vitro and in vivo experiments.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol Applications:
Organic Synthesis Catalyst
The 3,5-bis(trifluoromethyl)phenyl motif is widely used in promoting organic transformations. It serves as a key component in H-bond catalysts, which are essential for facilitating various chemical reactions .
Derivatization Reagent
This compound can be used as a derivatization reagent for biogenic amines such as histamine and tyramine. The derivatives formed are suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Asymmetric Synthesis
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol can be synthesized through the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process is catalyzed by specific bacterial cells and is significant in producing enantiomerically pure compounds .
OLED Materials
Compounds with the 3,5-bis(trifluoromethyl)phenyl group have been used in the synthesis of organic light-emitting diode (OLED) materials. They contribute to blue-shifted narrow emission and high external quantum efficiency in OLED devices .
Wirkmechanismus
Target of Action
It’s known that similar compounds have been used as organocatalysts in organic chemistry . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
The compound interacts with its targets through a process known as electron donor–acceptor (EDA) complex catalysis . This involves using the compound as a pre-catalyst and a base as a pre-catalyst initiation switch to generate iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . The compound’s interaction with these pathways emphasizes the versatility of the EDA complex catalysis approach .
Pharmacokinetics
Similar compounds have been used in bioreduction reaction systems that could tolerate higher substrate concentrations
Result of Action
The result of the compound’s action is the successful synthesis of a wide range of nitrogen-containing compounds . This is achieved through the generation of iminyl radical intermediates from oxime esters via a single-electron reduction process .
Action Environment
The action of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is influenced by environmental factors such as light. For instance, the single-electron reduction process that the compound facilitates occurs under blue LED irradiation . This suggests that the compound’s action, efficacy, and stability may be influenced by the light conditions in its environment.
Eigenschaften
IUPAC Name |
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSCIQKQJVBPIR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431239 | |
| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |
CAS RN |
225920-05-8 | |
| Record name | (αS)-α-Methyl-3,5-bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225920-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WG6WYZ6K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (S)-BTPE a valuable target for biocatalytic production?
A: (S)-BTPE serves as a crucial chiral building block for synthesizing various active pharmaceutical ingredients (APIs) [, ]. Traditional chemical synthesis often struggles to achieve high enantiomeric purity, making biocatalytic approaches attractive. Studies highlight the use of whole-cell biocatalysts like Candida tropicalis for the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) to (S)-BTPE [, ].
Q2: How do researchers enhance the efficiency of (S)-BTPE production using whole-cell biocatalysts?
A: One study demonstrated a significant increase in the substrate-to-catalyst ratio (S/C) by optimizing the reaction environment for Candida tropicalis []. This was achieved by:
- Employing microaerobic conditions: Reducing oxygen levels allowed the cells to maintain high yields even with a four-fold increase in substrate concentration [].
- Introducing a natural deep eutectic solvent (NADES): A choline chloride:trehalose mixture enhanced cell permeability and reduced substrate toxicity, further boosting yields [].
Q3: Beyond whole-cell systems, what other biocatalytic approaches are explored for (S)-BTPE synthesis?
A: Immobilized ketoreductases (KREDs) offer an efficient alternative for (S)-BTPE production []. Researchers identified covalent immobilization on short-chain amino-functionalized supports as the most effective method []. This approach allows for:
- High enantioselectivity: (S)-BTPE was obtained with excellent enantiomeric excess (>99.9%) [].
- Flow system application: Immobilized KREDs maintained activity and selectivity over multiple reaction cycles in a flow reactor [].
Q4: What are the advantages of using immobilized enzymes like KREDs in (S)-BTPE synthesis?
A4: Immobilization offers several benefits compared to using free enzymes:
- Enhanced stability: Immobilized enzymes are generally more resistant to changes in temperature, pH, and organic solvents, making them suitable for industrial applications [].
- Easy recovery and reuse: Immobilized enzymes can be readily separated from the reaction mixture and reused, reducing costs and improving process efficiency [, ].
- Continuous processing: Immobilized enzymes are amenable to continuous flow processes, which offer advantages in terms of productivity and automation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)


